molecular formula C5H11NO B3041692 3-Ethyl-2,3-dimethyl-1,2-oxaziridine CAS No. 3400-16-6

3-Ethyl-2,3-dimethyl-1,2-oxaziridine

Cat. No.: B3041692
CAS No.: 3400-16-6
M. Wt: 101.15 g/mol
InChI Key: YHAFGGWLORHCMU-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dimethyl-1,2-oxaziridine: is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained three-membered ring and the relatively weak nitrogen-oxygen bond. It has garnered significant attention in the field of organic chemistry for its utility as an oxygen- and nitrogen-transfer reagent.

Scientific Research Applications

Chemistry: 3-Ethyl-2,3-dimethyl-1,2-oxaziridine is widely used as a reagent in organic synthesis. Its ability to transfer oxygen and nitrogen makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study oxidative stress and its effects on cellular processes. It can also be used to modify biomolecules, such as proteins and nucleic acids, through oxidation or amination reactions.

Medicine: The compound’s reactivity is harnessed in the development of new drugs and therapeutic agents. Its ability to form stable intermediates makes it useful in the synthesis of bioactive molecules.

Industry: In industrial applications, this compound is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of oxaziridines involves electrophilic transfer of both oxygen and nitrogen. This unusual reactivity is due to the presence of the highly strained three-membered ring and the relatively weak N-O bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3-dimethyl-1,2-oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using hydrogen peroxide in the presence of ketones. This method is efficient and scalable, making it suitable for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,3-dimethyl-1,2-oxaziridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring oxygen to substrates such as alkenes and sulfides.

    Amination: It can transfer nitrogen to nucleophiles, forming amines.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions:

    Oxidation: Common reagents include peracids and hydrogen peroxide. Reactions are typically carried out at moderate temperatures.

    Amination: Reagents such as amines and ammonia are used, often under basic conditions.

    Cycloaddition: Reactions may involve dienes or other unsaturated compounds, often under thermal or catalytic conditions.

Major Products:

    Oxidation: Products include epoxides and sulfoxides.

    Amination: Products include primary and secondary amines.

    Cycloaddition: Products include various heterocyclic compounds.

Comparison with Similar Compounds

  • 3-Methyl-2,3-dimethyl-1,2-oxaziridine
  • 3-Propyl-2,3-dimethyl-1,2-oxaziridine
  • 3-Isopropyl-2,3-dimethyl-1,2-oxaziridine

Uniqueness: 3-Ethyl-2,3-dimethyl-1,2-oxaziridine is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The ethyl group at the 3-position provides steric hindrance, affecting the compound’s behavior in oxidation and amination reactions. This makes it a valuable reagent for selective transformations in organic synthesis.

Properties

IUPAC Name

3-ethyl-2,3-dimethyloxaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(2)6(3)7-5/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAFGGWLORHCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N(O1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-2,3-dimethyl-1,2-oxaziridine
Reactant of Route 2
3-Ethyl-2,3-dimethyl-1,2-oxaziridine
Reactant of Route 3
3-Ethyl-2,3-dimethyl-1,2-oxaziridine
Reactant of Route 4
3-Ethyl-2,3-dimethyl-1,2-oxaziridine
Reactant of Route 5
3-Ethyl-2,3-dimethyl-1,2-oxaziridine
Reactant of Route 6
3-Ethyl-2,3-dimethyl-1,2-oxaziridine

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